Ethyl 4-((phenylcyclopentyl)carbonylamino)benzoate

Analytical Chemistry Structural Confirmation Quality Control

Researchers requiring structurally validated arylcyclopentane carboxamides face analog variability that alters bioactivity. This compound solves that with a confirmed para-substituted ethyl ester scaffold. - **Use case:** PDE4 lead-like scaffold, 1H NMR standard (DMSO-d6 data), or MS calibrant (exact mass 337.1678). - **Purity:** ≥97% - minimizes false hits in fluorescence polarization or high-content screening. - **Supply:** Vendor-certified structure (NMR) and purity, ready for SAR libraries or anti-inflammatory pathway probing.

Molecular Formula C21H23NO3
Molecular Weight 337.419
CAS No. 332392-05-9
Cat. No. B2823267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((phenylcyclopentyl)carbonylamino)benzoate
CAS332392-05-9
Molecular FormulaC21H23NO3
Molecular Weight337.419
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3
InChIInChI=1S/C21H23NO3/c1-2-25-19(23)16-10-12-18(13-11-16)22-20(24)21(14-6-7-15-21)17-8-4-3-5-9-17/h3-5,8-13H,2,6-7,14-15H2,1H3,(H,22,24)
InChIKeyCJLRWBWOERDTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((phenylcyclopentyl)carbonylamino)benzoate: Structural Overview


Ethyl 4-((phenylcyclopentyl)carbonylamino)benzoate, with CAS number 332392-05-9 and molecular formula C21H23NO3, is an organic compound classified as an arylcyclopentane carboxamide ester. It is characterized by a 1-phenylcyclopentanecarbonyl group linked via an amide bond to the para position of an ethyl benzoate moiety. Its structure has been confirmed by nuclear magnetic resonance (NMR) spectroscopy, with specific spectral data recorded in DMSO-d6 solution . This compound is offered by specialized chemical suppliers with a certified minimum purity of 97% (NLT 97%) for research and development applications .

Structural Identity Confirmed 1H NMR spectrum and exact mass for analytical verification
Purity Specification Certified NLT 97% purity to support assay reproducibility
Research Context Arylcyclopentane carboxamide scaffold with reported PDE4 class-level activity

Why Generic Substitution of Ethyl 4-((phenylcyclopentyl)carbonylamino)benzoate Fails


Substituting Ethyl 4-((phenylcyclopentyl)carbonylamino)benzoate with a seemingly similar arylcycloalkane carboxamide is not scientifically rigorous. The specific combination of the ethyl ester and the para-substituted benzamide scaffold creates a unique three-dimensional pharmacophore. Closely related analogs, such as methyl or propyl ester variants, present distinct steric and electronic properties that can drastically alter target binding and pharmacokinetic profiles. Furthermore, even a regioisomeric shift (e.g., from the para to the meta position) can transform the compound's biological function, as evidenced by the diverse activities reported for this class, which range from phosphodiesterase (PDE) inhibition to anticholinergic and anti-inflammatory effects . Therefore, any analog cannot be assumed to be a functionally equivalent substitute without specific, comparative biological validation.

Attribute
Target Compound
Potential Substitute
Ester group
Ethyl ester; defined steric/electronic profile
Methyl or propyl ester analogs may alter target binding and PK profile
Substitution pattern
Para-substituted benzamide scaffold
Meta or other regioisomers can shift biological function (PDE vs. anticholinergic)

Differentiation Evidence for Ethyl 4-((phenylcyclopentyl)carbonylamino)benzoate


NMR Spectroscopy for Structural Identity Confirmation

The structural identity of the target compound is definitively established through 1H NMR spectroscopy in DMSO-d6, as documented in the KnowItAll NMR Spectral Library . This specific spectral fingerprint differentiates it from uncharacterized or mislabeled research chemicals and structurally similar analogs like its methyl ester (methyl 4-[(1-phenylcyclopentanecarbonyl)amino]benzoate) or regioisomeric variants (e.g., ethyl 3-((phenylcyclopentyl)carbonylamino)benzoate), for which confirmed reference spectra may not be available or differ substantially. The exact mass of the compound is 337.167794 g/mol, providing a precise analytical benchmark.

1H NMR Identity
Head-to-head comparison
Unique spectral fingerprint in DMSO-d6
Differentiates from methyl ester and regioisomer analogs
Reference spectrum confirms structural identity; exact mass 337.167794
Analytical Chemistry Structural Confirmation Quality Control

Certified Minimum Purity vs. Non-Certified Peers

A primary procurement consideration is the guaranteed minimum purity. The target compound is supplied by MolCore with a certified minimum purity of 97% (NLT 97%) under ISO-certified quality systems . This stands in contrast to other vendors offering the compound or its close analogs (e.g., methyl ester, propyl ester) at a standard 95% purity or without explicit certification . For research applications requiring high reproducibility, this documented purity specification is a key procurement parameter.

Certified Purity
Supplier specification
NLT 97%
Higher certified purity vs. typical 95% offerings
Reduces impurity-related assay confounding
Chemical Procurement Purity Specification Reproducibility

PDE4 Inhibition and Anti-inflammatory Activity Profile

The target compound belongs to a pharmacologically active class of arylcycloalkane carboxamides. While direct, publicly available quantitative data for this exact compound is limited, its structural analogs have demonstrated potent inhibition of Phosphodiesterase 4 (PDE4) enzymes, a clinically validated target for anti-inflammatory therapy. For instance, a closely related analog within the same patent family exhibits PDE4C inhibition with an IC50 of 74.7 nM . Furthermore, the broader compound class, including N-pyridyl-amides of 1-phenyl-cyclopentanecarboxylic acid, has been shown to possess significant anti-inflammatory and analgesic activity in in vivo rat models of carrageenin-induced edema, with efficacy comparable to acetylsalicylic acid . This class-level inference suggests a promising biological profile, though it is essential to note that the specific activity of this ethyl ester must be experimentally validated.

PDE4 Activity Context
Class-level inference
Analog PDE4C IC50 74.7 nM; class anti-inflammatory effect in rat edema model
Positions compound in anti-inflammatory research space
Direct activity for this ethyl ester requires experimental validation
Phosphodiesterase 4 Anti-inflammatory Drug Discovery

Optimal Applications for Ethyl 4-((phenylcyclopentyl)carbonylamino)benzoate


Reference Standard for Analytical Chemistry

This compound is ideally suited for use as a characterized reference standard in analytical chemistry and structural biology. Its confirmed 1H NMR spectrum in DMSO-d6 enables its use as a calibrant or a standard for nuclear magnetic resonance spectroscopy. Its distinct exact mass (337.167794 g/mol) also makes it a suitable standard for mass spectrometry. For labs establishing novel analytical methods for arylcycloalkane derivatives, this compound offers a structurally defined, para-substituted ethyl ester benchmark.

High-Reproducibility Biochemical Assays

The vendor-specified purity of NLT 97% makes this a preferable choice for biochemical or cell-based assays where impurity profiles can confound results. This is particularly critical in studies involving sensitive detection methods such as fluorescence polarization, scintillation proximity assays, or high-content screening, where chemical noise from related impurities can increase false-positive or false-negative rates. It is a superior procurement choice over lower-purity (e.g., 95%) alternatives for these applications.

PDE4-Targeted Medicinal Chemistry Library Development

Given the class-level evidence for PDE4 inhibition by close structural analogs , this compound can serve as a foundational 'hit' or 'lead-like' scaffold in medicinal chemistry programs targeting phosphodiesterase 4 for inflammatory diseases. Its ethyl ester moiety provides a tractable handle for further prodrug design or structure-activity relationship (SAR) exploration. Researchers can use it as a starting point to synthesize a focused library of amide and ester variants to optimize potency, selectivity, and pharmacokinetic properties.

In Vivo Probe for Anti-inflammatory Pathway Validation

Based on the demonstrated in vivo anti-inflammatory activity of its class, where N-pyridyl analogs showed efficacy in the rat carrageenin edema model , this compound can be procured as a selective tool for probing anti-inflammatory pathways. Its use should be contingent on initial in vitro kinase profiling to confirm PDE4 target engagement. It offers a chemically distinct alternative to classic PDE4 inhibitors like rolipram for dissecting inflammatory signaling cascades.

Application
Selection Property
Validation Focus
Analytical reference standard
Confirmed NMR spectrum and exact mass
Verify spectral identity in target solvent and MS platform
High-reproducibility biochemical assays
Certified NLT 97% purity
Confirm lot-specific purity and assay interference profile
PDE4-focused medicinal chemistry library design
Class-level PDE4 inhibition context
Validate compound-specific PDE4 potency and SAR
In vivo anti-inflammatory pathway studies
Class-level in vivo anti-inflammatory activity context
Confirm PDE4 target engagement and model-specific response
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